1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid
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Overview
Description
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with piperidine-3-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: DCC or DIC with DMAP as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotection: Yields the free amino acid.
Coupling: Forms peptide bonds, resulting in dipeptides or longer peptide chains.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its Fmoc protecting group.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Used in bioconjugation techniques to attach peptides to other biomolecules.
Material Science: Employed in the synthesis of peptide-based materials for various applications.
Mechanism of Action
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions to occur.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid is unique due to its specific structure, which includes both the Fmoc protecting group and the piperidine-3-carboxylic acid moiety. This combination makes it particularly useful in peptide synthesis, offering both protection and reactivity.
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQNDNHOEVYVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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